REACTION_CXSMILES
|
[C:1]([Sn](I)(Cl)Cl)([F:4])([F:3])[F:2].[CH:9](=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>CN(C)C=O>[C:10]1([CH:9]([C:1]([F:4])([F:3])[F:2])[OH:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
CF3SnCl2I
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)[Sn](Cl)(Cl)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
subjected to reaction under the action of ultrasonic waves
|
Type
|
EXTRACTION
|
Details
|
the product extracted from an oil layer
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([Sn](I)(Cl)Cl)([F:4])([F:3])[F:2].[CH:9](=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>CN(C)C=O>[C:10]1([CH:9]([C:1]([F:4])([F:3])[F:2])[OH:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
CF3SnCl2I
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)[Sn](Cl)(Cl)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
subjected to reaction under the action of ultrasonic waves
|
Type
|
EXTRACTION
|
Details
|
the product extracted from an oil layer
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |